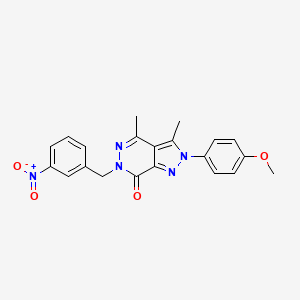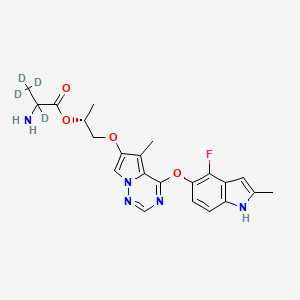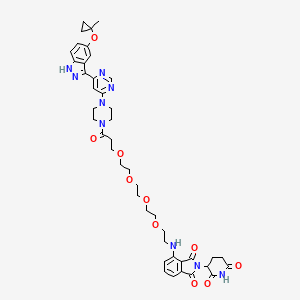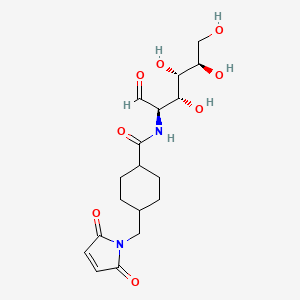
Glucose-malemide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucose-malemide is a glycoconjugate consisting of a glucose molecule and a maleimide group of a linker molecule. This compound is primarily used in the preparation of glucose-responsive insulin delivery compositions, thereby conjugating glucose to insulin . The unique structure of this compound allows it to play a significant role in various biochemical and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glucose-malemide involves the conjugation of a glucose molecule with a maleimide group through a linker. The maleimide group is typically introduced via a Michael addition reaction between the maleimide (acceptor) and a thiolate (donor) . This reaction is highly selective and efficient, making it suitable for the preparation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques and characterized by various analytical methods .
Analyse Chemischer Reaktionen
Types of Reactions
Glucose-malemide undergoes several types of chemical reactions, including:
Addition Reactions: The maleimide group readily participates in Michael addition reactions with thiol groups, forming stable thiosuccinimide products.
Hydrolysis: Under certain conditions, the maleimide group can undergo hydrolysis, leading to the formation of malic amides.
Common Reagents and Conditions
Major Products
The major products formed from reactions involving this compound include thiosuccinimide complexes and malic amides, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Glucose-malemide has a wide range of applications in scientific research, including:
Chemistry: Used in bioconjugation techniques to attach glucose molecules to proteins and other biomolecules.
Medicine: Investigated for its potential in targeted drug delivery and diagnostic applications.
Industry: Utilized in the production of biosensors and other analytical devices for glucose detection.
Wirkmechanismus
The mechanism of action of glucose-malemide involves its ability to form stable conjugates with thiol groups on proteins and other biomolecules. This is achieved through a Michael addition reaction, where the maleimide group acts as the acceptor and the thiolate acts as the donor . The resulting thiosuccinimide complex is stable and can be used for various biochemical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maleimide: A parent compound of glucose-malemide, used in various bioconjugation applications.
3,4-Disubstituted Maleimides: These compounds exhibit similar reactivity and are used in pharmaceutical and dye industries.
Uniqueness
This compound is unique due to its ability to conjugate glucose to insulin, making it highly valuable in the development of glucose-responsive insulin delivery systems . This property sets it apart from other maleimide derivatives, which may not have the same specificity or application potential.
Eigenschaften
Molekularformel |
C18H26N2O8 |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H26N2O8/c21-8-12(16(26)17(27)13(23)9-22)19-18(28)11-3-1-10(2-4-11)7-20-14(24)5-6-15(20)25/h5-6,8,10-13,16-17,22-23,26-27H,1-4,7,9H2,(H,19,28)/t10?,11?,12-,13+,16+,17+/m0/s1 |
InChI-Schlüssel |
WGCWWZIZUDJXPC-WYDHFJRPSA-N |
Isomerische SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NC(C=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


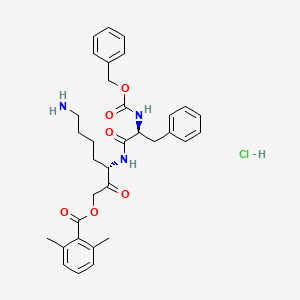
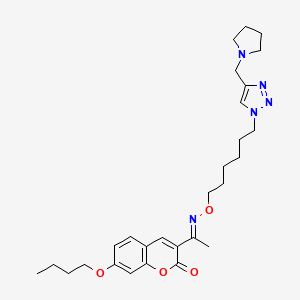
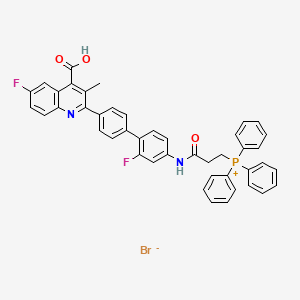
![methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12381494.png)
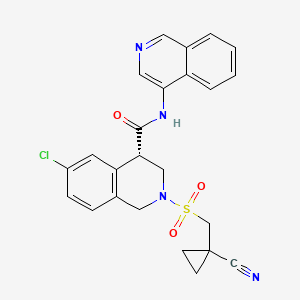
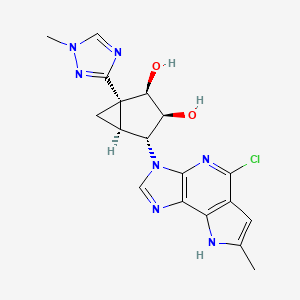
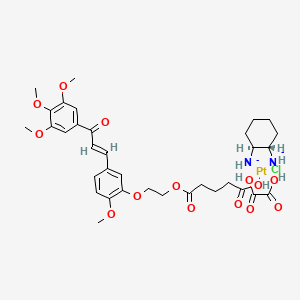
![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(3S)-3-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(ethanimidoylamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]but-1-en-2-yl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide](/img/structure/B12381510.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12381518.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12381521.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(butylcarbamoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12381526.png)
